molecular formula C25H21Cl2NO4 B2531180 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid CAS No. 269396-57-8

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid

Cat. No. B2531180
CAS RN: 269396-57-8
M. Wt: 470.35
InChI Key: NVROSHMPZXMHHP-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid is a useful research compound. Its molecular formula is C25H21Cl2NO4 and its molecular weight is 470.35. The purity is usually 95%.
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Scientific Research Applications

  • Peptide Synthesis and Solid-Phase Syntheses : Šebesta and Seebach (2003) demonstrated the preparation of N-Fmoc-protected β2-homoamino acids, crucial for solid-phase syntheses of β-peptides, using a compound structurally related to (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid (Šebesta & Seebach, 2003).

  • Enantiomerically Pure N-Fmoc-Protected β-Amino Acids : Ellmerer-Müller et al. (1998) reported the synthesis of enantiomerically pure N-Fmoc-protected β-amino acids, a process that is central to the development of diverse peptides and proteins (Ellmerer-Müller et al., 1998).

  • Chiral Building Blocks for Histamine Receptor Agonists : Zabel et al. (2000) studied the absolute configuration of a chiral building block similar to (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid, providing essential information for the design of histamine H2 receptor agonists (Zabel et al., 2000).

  • Solid-Phase Synthesis of C-Terminal Peptide Amides : Han et al. (1996) discussed the preparation and application of specific chemical handles, including compounds structurally related to the queried chemical, for the solid-phase synthesis of C-terminal peptide amides (Han et al., 1996).

  • PET Radiotracer Development : Naik et al. (2018) synthesized new GABAB agonists and evaluated them as potential PET radiotracers for studying the GABAB receptor in the mouse brain, highlighting the broader applications of compounds like (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid in neuroscientific research (Naik et al., 2018).

properties

IUPAC Name

(3R)-4-(3,4-dichlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21Cl2NO4/c26-22-10-9-15(12-23(22)27)11-16(13-24(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,16,21H,11,13-14H2,(H,28,31)(H,29,30)/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVROSHMPZXMHHP-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)Cl)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C=C4)Cl)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid

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